molecular formula C4H10O2 B1221857 meso-2,3-Butanediol CAS No. 5341-95-7

meso-2,3-Butanediol

Cat. No.: B1221857
CAS No.: 5341-95-7
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-ZXZARUISSA-N
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Description

meso-2,3-Butanediol: is an organic compound with the molecular formula C₄H₁₀O₂. It is one of the stereoisomers of 2,3-butanediol, which exists in three forms: dextro, levo, and meso. The meso form is unique because it is achiral, meaning it does not have a mirror image that is non-superimposable. This compound is a colorless, odorless liquid that is miscible with water and has various industrial and scientific applications.

Scientific Research Applications

Chemistry:

Biology:

    Antiseptic Agent:

Medicine:

    Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.

Industry:

Mechanism of Action

Target of Action

Meso-2,3-Butanediol (Meso-2,3-BD) is primarily targeted by bacteria such as Klebsiella pneumoniae and Bacillus licheniformis . These bacteria utilize Meso-2,3-BD in their metabolic processes, specifically in the production of biofuels and other biochemicals .

Mode of Action

The interaction of Meso-2,3-BD with its bacterial targets involves the conversion of this compound into other useful substances. For instance, in Klebsiella pneumoniae, glycerol dehydrogenase (Gdh) acts as a catalyst for the biosynthesis of D-2,3-BD from its precursor acetoin . The deletion of the gdh gene inhibits the flux of acetoin to D-2,3-BD biosynthesis, leading to the production of Meso-2,3-BD .

Biochemical Pathways

The production of Meso-2,3-BD involves several biochemical pathways. In Klebsiella pneumoniae, the conversion of pyruvate to α-acetolactate is a crucial step in the synthesis of Meso-2,3-BD . Additionally, the conversion of R-acetoin to 2 R,3 R-butanediol and S-acetoin to Meso-2,3-BD is catalyzed by glycerol dehydrogenase .

Result of Action

The action of Meso-2,3-BD results in the production of biofuels and other valuable chemicals. For instance, Meso-2,3-BD can be used as a monomer for bio-based polyurethanes or as an antiseptic agent . It can also be converted to 1,3-butadiene, which is used in the preparation of synthetic rubber .

Action Environment

The production of Meso-2,3-BD is influenced by various environmental factors. For example, the production of Meso-2,3-BD is generally promoted at low pH levels (i.e., acidic conditions) . Furthermore, the production of Meso-2,3-BD under low oxygen conditions has been reported . The type of carbon source used in the fermentation process also significantly influences the production of Meso-2,3-BD .

Safety and Hazards

When handling meso-2,3-Butanediol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The synthesis of a non-toxic chemical such as 2,3-BD may be viewed as a unique overflow metabolism with desirable metabolic functions . Meso-2,3-Butanediol is the source of production of 2-butanol by isolates of lactic acid bacteria , indicating its potential for future industrial applications.

Relevant papers have been analyzed to provide this information .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of 2,3-epoxybutane: meso-2,3-Butanediol can be synthesized by the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide ring, resulting in the formation of the diol.

    Fermentation: this compound can also be produced through the fermentation of sugars by microorganisms such as Klebsiella pneumoniae and Bacillus species. This method is particularly interesting for producing bio-based chemicals.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: meso-2,3-Butanediol can undergo oxidation to form acetoin and diacetyl.

    Reduction: It can be reduced to form butane.

    Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

    Reducing Agents: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can be used for reduction reactions.

    Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions can be employed.

Major Products:

    Acetoin and Diacetyl: These are major products formed during the oxidation of this compound.

    Butane: This is a product of the reduction of this compound.

Comparison with Similar Compounds

    Dextro-2,3-Butanediol: This is one of the enantiomers of 2,3-butanediol.

    Levo-2,3-Butanediol: This is the other enantiomer of 2,3-butanediol.

    1,3-Butanediol: Another isomer of butanediol with different properties and applications.

Uniqueness: meso-2,3-Butanediol is unique because it is achiral and has an internal plane of symmetry, making it optically inactive. This property distinguishes it from its chiral counterparts, dextro-2,3-butanediol and levo-2,3-butanediol .

Properties

IUPAC Name

(2R,3S)-butane-2,3-diol
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InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID301031540
Record name Meso-2,3-Butanediol
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Molecular Weight

90.12 g/mol
Source PubChem
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Physical Description

Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name meso-2,3-Butanediol
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Boiling Point

77.3-77.4 °C at 1.00E+01 mm Hg
Record name (R,R)-2,3-Butanediol
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Vapor Pressure

0.38 [mmHg]
Record name meso-2,3-Butanediol
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CAS No.

5341-95-7, 24347-58-8
Record name meso-2,3-Butanediol
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Record name (R,R)-2,3-Butanediol
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Record name (2R,3S)-butane-2,3-diol
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Synthesis routes and methods I

Procedure details

Bacteria which can be used to produce succinic acid include strains that are unable to produce acetic acid, lactic acid, ethanol, 2,3-butanediol and formic acid.
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Synthesis routes and methods II

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
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Synthesis routes and methods III

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
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Synthesis routes and methods IV

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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